molecular formula C16H17FN4O3 B5523787 8-(4-fluorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-fluorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5523787
M. Wt: 332.33 g/mol
InChI Key: HPMVDMXQSXHFCR-UHFFFAOYSA-N
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Description

8-(4-fluorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a selective antagonist of adenosine A2A receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Synthesis and Molecular Characterization

The synthesis of related purine nucleosides demonstrates an efficient procedure, highlighting the chemical versatility and potential for modification of purine compounds. For instance, Chen et al. (2004) developed a method for synthesizing 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl D- and L-furanosyl nucleosides, starting from 2,3-O-isopropylidene-d-glyceraldehyde. This process yielded compounds with moderate anti-HIV activity, emphasizing the therapeutic potential of purine derivatives (Chen, Zhou, Schinazi, & Chu, 2004).

Intermolecular Interactions and Material Design

Research on 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione by Shukla et al. (2020) provides insights into the quantitative analysis of different intermolecular interactions within a similar compound. Their findings suggest applications in designing new materials, as the anisotropic distribution of interaction energies could guide the development of compounds with desired properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Properties

IUPAC Name

8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-9(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)24-11-7-5-10(17)6-8-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMVDMXQSXHFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1OC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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